tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15760228
InChI: InChI=1S/C9H14F2N4O2/c1-9(2,3)17-8(16)13-5-4-15(7(10)11)14-6(5)12/h4,7H,1-3H3,(H2,12,14)(H,13,16)
SMILES:
Molecular Formula: C9H14F2N4O2
Molecular Weight: 248.23 g/mol

tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate

CAS No.:

Cat. No.: VC15760228

Molecular Formula: C9H14F2N4O2

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate -

Specification

Molecular Formula C9H14F2N4O2
Molecular Weight 248.23 g/mol
IUPAC Name tert-butyl N-[3-amino-1-(difluoromethyl)pyrazol-4-yl]carbamate
Standard InChI InChI=1S/C9H14F2N4O2/c1-9(2,3)17-8(16)13-5-4-15(7(10)11)14-6(5)12/h4,7H,1-3H3,(H2,12,14)(H,13,16)
Standard InChI Key NRYOQCYIKVHIIS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CN(N=C1N)C(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a 1H-pyrazole ring substituted at the 1-position with a difluoromethyl group (-CF₂H) and at the 4-position with a Boc-protected amine. The tert-butyl carbamate group (Boc) acts as a protective moiety for the amine, enhancing stability during synthetic manipulations . Key structural attributes include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions in target binding .

  • Difluoromethyl Group: Introduces electronegativity and metabolic stability, common in agrochemicals and pharmaceuticals .

  • Boc Protection: Facilitates stepwise synthesis by preventing unwanted side reactions at the amine site .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₄F₂N₄O₂
Molecular Weight248.23 g/mol
CAS Registry Number2171317-81-8
DensityNot Reported
Melting/Boiling PointsNot Reported

Spectroscopic Data

While explicit spectral data for this compound is limited in public databases, analogous pyrazole-carbamates exhibit characteristic signals:

  • ¹H NMR: Protons on the pyrazole ring resonate between δ 6.5–8.0 ppm, while the Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm .

  • ¹³C NMR: The carbonyl carbon of the Boc group resonates at ~155 ppm, with CF₂H carbons near 110–120 ppm (J₃₂ coupling ~240 Hz) .

  • IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) confirm the carbamate functionality .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate typically involves multi-step sequences starting from difluoromethyl-substituted precursors. A representative pathway, inferred from related compounds, includes:

  • Cyclocondensation: Reacting α,β-unsaturated esters with hydrazine derivatives to form the pyrazole ring. For example, methyl hydrazine and difluoroacetyl intermediates undergo cyclization under acidic conditions .

  • Boc Protection: Treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationMethyl hydrazine, HCl, EtOH, 80°C75%
Boc ProtectionBoc₂O, Et₃N, THF, rt88%

Optimization Challenges

  • Regioselectivity: Ensuring correct substitution on the pyrazole ring requires careful control of reaction stoichiometry and temperature .

  • Deprotection Sensitivity: The Boc group is susceptible to acidic conditions, necessitating mild deprotection strategies (e.g., trimethylsilyl chloride) .

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound’s solubility profile is influenced by its polar carbamate and nonpolar tert-butyl groups:

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to hydrophobic tert-butyl and difluoromethyl moieties .

  • Organic Solvents: Freely soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) .

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediates

The compound’s Boc-protected amine serves as a versatile handle for further functionalization:

  • Antifungal Agents: Analogous carbamates exhibit activity against cellulose synthase, a target in crop protection .

  • Kinase Inhibitors: Pyrazole-carbamates are precursors to compounds targeting oncogenic kinases (e.g., BRAF V600E) .

Agrochemical Relevance

Difluoromethyl groups enhance lipophilicity and resistance to metabolic oxidation, critical for herbicide design .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective routes to access chiral pyrazole derivatives, leveraging organocatalysts or transition-metal complexes .

Green Chemistry Approaches

Solvent-free cyclization and microwave-assisted reactions are being explored to improve yields and reduce waste .

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